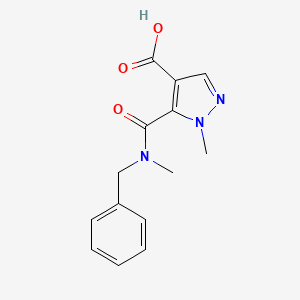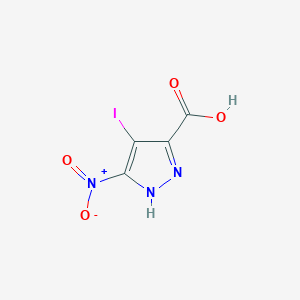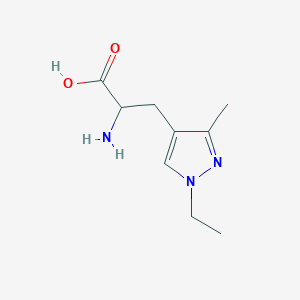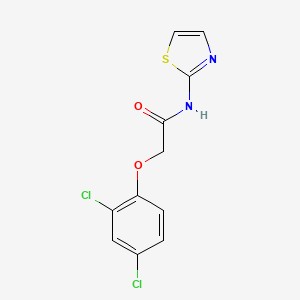![molecular formula C18H15N5O2 B10910816 4-methyl-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-6-phenylpyrimidine](/img/structure/B10910816.png)
4-methyl-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-6-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-6-phenylpyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 4-methyl-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-6-phenylpyrimidine typically involves the condensation of 2-nitrobenzaldehyde with 4-methyl-6-phenyl-2-hydrazinylpyrimidine under reflux conditions. The reaction is usually carried out in an ethanol solvent with an acid catalyst to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
4-methyl-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-6-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions.
Scientific Research Applications
4-methyl-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-6-phenylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4-methyl-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-6-phenylpyrimidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also act as a ligand, binding to metal ions and forming coordination complexes that can influence biological pathways .
Comparison with Similar Compounds
Similar compounds to 4-methyl-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-6-phenylpyrimidine include:
4-methyl-2-nitrobenzoic acid: A related compound with a similar nitro group but different structural features.
2-[(2E)-2-(4-methoxy-3-nitrobenzylidene)hydrazino]-6-methylpyrimidin-4-ol: Another pyrimidine derivative with similar functional groups but different substituents
Properties
Molecular Formula |
C18H15N5O2 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
4-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C18H15N5O2/c1-13-11-16(14-7-3-2-4-8-14)21-18(20-13)22-19-12-15-9-5-6-10-17(15)23(24)25/h2-12H,1H3,(H,20,21,22)/b19-12+ |
InChI Key |
QHLWBESVURVROX-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C/C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=CC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-ethyl-3,5-bis(4-methoxyphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10910766.png)
![2-{4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N-cyclohexylacetamide](/img/structure/B10910772.png)
![1-[4-(1-Methyl-1H-pyrazol-4-YL)-6-(trifluoromethyl)pyrimidin-2-YL]-1H-pyrazole-3-carboxylic acid](/img/structure/B10910776.png)
![1-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10910778.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10910784.png)
![1-[(4-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10910795.png)

![N'~1~-[(E)-1-(4-Hydroxyphenyl)methylidene]-2-(4-toluidino)propanohydrazide](/img/structure/B10910812.png)


![N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10910832.png)
